2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE
Description
2-Amino-3',4'-dihydroxypropiophenone (C₉H₁₁NO₃) is a phenolic compound characterized by a propiophenone backbone substituted with an amino group at the 2-position and hydroxyl groups at the 3' and 4' positions of the aromatic ring. The amino and dihydroxy substituents confer unique electronic properties, such as intramolecular charge transfer (ICT) capabilities, which are critical in materials science and pharmaceutical applications .
Properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFBPJUFSJZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399782 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-60-9 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3’,4’-dihydroxypropiophenone typically involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-amino-3’,4’-dihydroxypropiophenone are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the nitro group in the intermediate stage is a key step in its synthesis.
Substitution: The amino and hydroxyl groups on the aromatic ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The final product, 2-amino-3’,4’-dihydroxypropiophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
2-Amino-3',4'-dihydroxypropiophenone is primarily utilized in organic synthesis as a building block for various chemical reactions. It can be transformed into other derivatives that are useful in the development of pharmaceuticals and agrochemicals. The compound's hydroxyl groups facilitate nucleophilic substitutions and other reactions that are essential for synthesizing more complex molecules .
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. This suggests its utility in developing new medications for pain management and inflammation-related conditions .
Biochemical Research
In biochemical research, this compound serves as a substrate or intermediate in the synthesis of biologically active molecules. Its structure allows it to interact with various biological targets, making it valuable for studies involving enzyme kinetics and metabolic pathways .
Case Study 1: Synthesis of Derivatives
A study explored the synthesis of various derivatives of this compound through modifications of its functional groups. The resulting compounds were screened for biological activity, revealing promising results in inhibiting specific enzymes involved in inflammatory pathways .
Case Study 2: Pharmacological Evaluation
Another study evaluated the pharmacological effects of a synthesized derivative of this compound on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential use as an analgesic agent .
Mechanism of Action
The mechanism of action of 2-amino-3’,4’-dihydroxypropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amino group can participate in nucleophilic attacks, altering the function of target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 4'-Aminopropiophenone (): This compound lacks hydroxyl groups, resulting in reduced polarity and lower solubility in polar solvents compared to 2-amino-3',4'-dihydroxypropiophenone. The absence of hydroxyl groups diminishes hydrogen-bonding interactions, which are crucial for stabilizing charge-transfer states in photophysical applications .
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid (): The nitro group at the 3-position introduces strong electron-withdrawing effects, altering the electronic environment compared to the dihydroxy substitution in the target compound.
Table 1: Key Structural and Electronic Differences
| Compound | Substituents | Polarity | Solubility (DMSO) | Key Applications |
|---|---|---|---|---|
| This compound | 2-NH₂, 3'-OH, 4'-OH | High | High | Photomaterials, Chelation |
| 4'-Aminopropiophenone | 4'-NH₂ | Moderate | Moderate | Intermediate in synthesis |
| 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | 2-NH₂, 4-OH, 3-NO₂ | High | Moderate | Pharmaceutical research |
Biological Activity
2-Amino-3',4'-dihydroxypropiophenone (ADHP) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of ADHP, supported by research findings and case studies.
Chemical Structure and Properties
ADHP is characterized by its hydroxyl groups, which contribute to its reactivity and interaction with biological molecules. The presence of amino and hydroxyl groups enhances its potential as a bioactive compound.
1. Antioxidant Activity
ADHP has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. For example, the compound exhibited high inhibitory activity against DPPH and ABTS radicals, indicating its potential use in preventing oxidative damage in various biological systems .
2. Anti-inflammatory Effects
Research indicates that ADHP can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory genes .
3. Antimicrobial Properties
ADHP exhibits antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Cellular Mechanisms
ADHP interacts with several cellular targets:
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in metabolic pathways, such as cytochrome P450, which plays a crucial role in drug metabolism.
- Gene Expression Modulation : ADHP influences gene expression related to antioxidant defense mechanisms and inflammatory responses through its interaction with transcription factors .
Case Study 1: Antioxidant Efficacy
A study focusing on the antioxidant capacity of ADHP demonstrated that it significantly reduced lipid peroxidation in rat liver cells subjected to oxidative stress. The results indicated a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage .
Case Study 2: Anti-inflammatory Response
In an experimental model of arthritis, ADHP administration resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests potential therapeutic applications for ADHP in chronic inflammatory conditions .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-3',4'-dihydroxypropiophenone, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between substituted acetophenones and amino precursors. For example, reductive amination of 3',4'-dihydroxypropiophenone with ammonia or protected amines under catalytic hydrogenation (e.g., Pd/C) yields the target compound . Purity optimization includes chromatographic purification (silica gel chromatography) and recrystallization using polar solvents like ethanol/water mixtures. HPLC with UV detection (λ = 280 nm) or LC-MS is recommended for purity validation (>98%) .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Methodology :
- Extraction : Solid-phase extraction (SPE) using Oasis MCX cartridges (acidic conditions) to isolate the compound from biological or environmental samples .
- Detection : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) using a C18 column (e.g., 2.1 × 150 mm, 3.5 µm) and a gradient elution of methanol/0.1% formic acid. Electrospray ionization (ESI+) in MRM mode enhances sensitivity .
- Quantification : Calibration curves with deuterated internal standards (e.g., d3-analogs) improve accuracy in complex matrices .
Q. How is the molecular structure of this compound confirmed?
- Methodology :
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks, particularly for the catechol (3',4'-dihydroxy) and amino moieties .
- Spectroscopy :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 6.7–6.9 ppm (aromatic protons), δ 4.1 ppm (α-proton to ketone), and δ 1.8 ppm (NH2, broad) .
- IR : Bands at 3300–3500 cm (O-H/N-H stretch) and 1650 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. What in vitro models are used to study the interaction of this compound with BACE1?
- Methodology :
- Enzyme assays : Fluorescence resonance energy transfer (FRET) assays using recombinant BACE1 and a synthetic substrate (e.g., MCA-EVNLDAEFK-Quencher). IC50 values are determined via dose-response curves .
- Structural analysis : Co-crystallization with BACE1 followed by X-ray diffraction (2.0 Å resolution) reveals binding modes, particularly interactions between the amino group and catalytic aspartates (Asp32/Asp228) .
- Cell-based models : Transfected HEK293 cells expressing APP (amyloid precursor protein) assess Aβ40/42 reduction via ELISA .
Q. How does this compound modulate oxidative stress pathways?
- Methodology :
- Antioxidant assays :
- DPPH/ABTS radical scavenging : IC50 values compared to Trolox standards .
- Cellular ROS detection : Fluorescent probes (e.g., CM-H2DCFDA) in SH-SY5Y neuronal cells under H2O2-induced stress .
- Enzyme modulation : Inhibition of NADPH oxidase (e.g., NOX4) via Western blotting (p47 subunit) and lucigenin chemiluminescence .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- Meta-analysis : Pool data from multiple studies (e.g., IC50 variability in BACE1 assays) to identify confounding factors like buffer pH or substrate concentrations .
- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled temperature) to reduce variability .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
